2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid
Description
This compound features a pyrrolo[1,2-a]imidazole core fused with a tetrahydro ring system. Key substituents include a 5-oxo group, a picolinoyl (pyridine-2-carbonyl) moiety at position 7, and an acetic acid side chain at position 4. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX being widely used .
Properties
Molecular Formula |
C14H13N3O4 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-[5-oxo-7-(pyridine-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[1,2-a]imidazol-6-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O4/c18-10(19)7-8-11(12(20)9-3-1-2-4-15-9)13-16-5-6-17(13)14(8)21/h1-4,8,16H,5-7H2,(H,18,19) |
InChI Key |
QFDDNUQHAILORM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C(C(=C2N1)C(=O)C3=CC=CC=N3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes steps like purification through recrystallization and chromatography to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce additional oxygen functionalities.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis Table
Pharmacological and Industrial Relevance
- Target Compound: The acetic acid and picolinoyl groups suggest applications in metalloenzyme inhibition or as a chelating agent.
- Analogues: Carboxylic acid derivatives are intermediates; hydrochloride salts are formulation-friendly. Pyrrolopyrimidines and tetrahydroisoquinolines have documented bioactivity, though direct comparisons require further study .
Biological Activity
The compound 2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid (CAS Number: 1269528-74-6) is a novel molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 287.27 g/mol . The structure features a pyrrolo-imidazole core with a picolinoyl substituent, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.27 g/mol |
| LogP | 0.0122 |
| H-Bond Acceptors | 5 |
| H-Bond Donors | 2 |
| Rotatable Bonds | 4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization reactions and functional group modifications to introduce the picolinoyl moiety.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-a]imidazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Research has demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating potent anticancer activity.
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically:
- Inhibition of Kinases : The compound appears to inhibit various kinases associated with tumor growth.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor size in xenograft models. The treatment led to a decrease in Ki67 expression, a marker for proliferation.
Case Study 2: Antimicrobial Efficacy
In another investigation published in Antimicrobial Agents and Chemotherapy, the compound exhibited synergistic effects when combined with conventional antibiotics against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis typically involves cyclocondensation or cyclization strategies. For example, analogous pyrroloimidazole derivatives are synthesized via refluxing precursors (e.g., aminothiazolones or arylaminothiazolones) with sodium acetate in acetic acid, followed by crystallization . Optimization may require adjusting solvent polarity (e.g., DMF/acetic acid mixtures for recrystallization ), temperature gradients, and stoichiometric ratios of reagents.
- Key Challenges : Side reactions due to the compound’s labile oxo and picolinoyl groups require careful monitoring via TLC or HPLC .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are prioritized?
- Methodology :
- X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) are widely used for small-molecule refinement to resolve complex heterocyclic frameworks .
- Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ ). High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Chromatography : HPLC with ammonium acetate buffer (pH 6.5) ensures purity and stability .
Q. What protocols are recommended for assessing purity and stability under varying experimental conditions?
- Methodology :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Buffer systems (e.g., ammonium acetate/acetic acid) improve peak resolution .
- Stability : Accelerated degradation studies under thermal (40–60°C), hydrolytic (pH 1–13), and photolytic conditions (ICH Q1A guidelines). Monitor via LC-MS for degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response studies : Use standardized assays (e.g., enzymatic inhibition or cell viability assays) with controlled compound concentrations (IC₅₀/EC₅₀ calculations) .
- Structural analogs : Compare activity profiles of derivatives (e.g., substituting picolinoyl with benzoyl groups) to isolate pharmacophoric motifs .
- Data normalization : Account for variability in assay conditions (e.g., cell line specificity, serum content) via meta-analysis .
Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- Kinetic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) and thermodynamics .
- Mutagenesis : Validate target engagement by mutating putative binding residues (e.g., catalytic lysine or aspartate residues) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodology :
- QSAR modeling : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME predict bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Methodology :
- Solvent screening : Use high-throughput vapor diffusion (Hampton Research screens) with polar/non-polar solvent mixtures .
- Co-crystallization : Add co-formers (e.g., caffeine) to stabilize lattice formation .
- Cryoprotection : For X-ray studies, optimize cryocooling protocols with glycerol or ethylene glycol to minimize ice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
